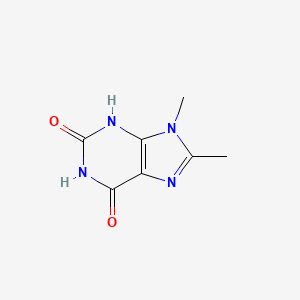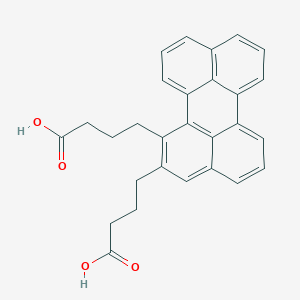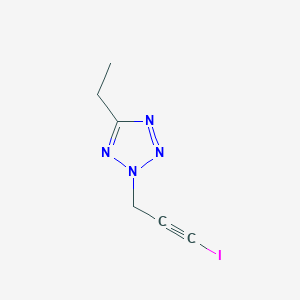
5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with an ethyl group and an iodopropynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the Iodopropynyl Group: The iodopropynyl group can be introduced through a Sonogashira coupling reaction between an alkyne and an iodoalkane in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodopropynyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Applications De Recherche Scientifique
5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodopropynyl group can facilitate interactions with nucleophilic sites, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole: Similar structure with a methyl group instead of an ethyl group.
5-Ethyl-2-(3-bromoprop-2-yn-1-yl)-2H-tetrazole: Similar structure with a bromopropynyl group instead of an iodopropynyl group.
5-Ethyl-2-(3-chloroprop-2-yn-1-yl)-2H-tetrazole: Similar structure with a chloropropynyl group instead of an iodopropynyl group.
Uniqueness
5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole is unique due to the presence of the iodopropynyl group, which can undergo specific reactions such as Sonogashira coupling, making it a valuable intermediate in organic synthesis. The combination of the ethyl group and the iodopropynyl group also provides distinct electronic and steric properties that can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
92712-03-3 |
|---|---|
Formule moléculaire |
C6H7IN4 |
Poids moléculaire |
262.05 g/mol |
Nom IUPAC |
5-ethyl-2-(3-iodoprop-2-ynyl)tetrazole |
InChI |
InChI=1S/C6H7IN4/c1-2-6-8-10-11(9-6)5-3-4-7/h2,5H2,1H3 |
Clé InChI |
HDBWCSXOPZIRBU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(N=N1)CC#CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine](/img/structure/B14367473.png)
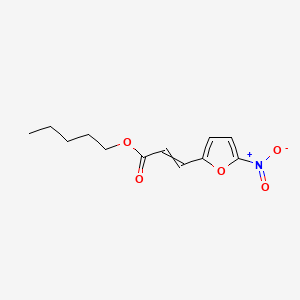
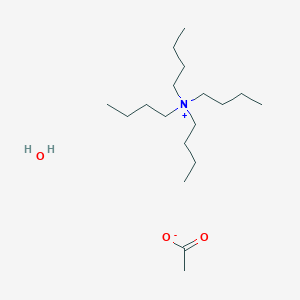


![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)
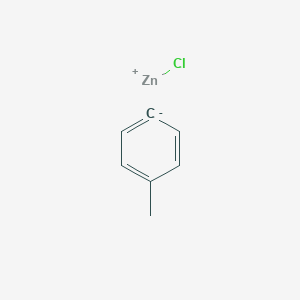

![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)
![5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B14367534.png)


